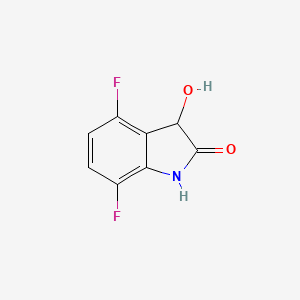

4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Description

Properties

Molecular Formula |

C8H5F2NO2 |

|---|---|

Molecular Weight |

185.13 g/mol |

IUPAC Name |

4,7-difluoro-3-hydroxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C8H5F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2,7,12H,(H,11,13) |

InChI Key |

RRCDDFXWGFLXBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(C(=O)N2)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of 4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. The most common synthetic approaches include:

Fischer Indole Synthesis: This classical method involves the reaction of cyclohexanone derivatives with phenylhydrazine hydrochloride under acidic conditions. The fluorinated substituents are introduced either by using fluorinated starting materials or by regioselective fluorination post-indole formation.

Chalcone Condensation and Cyclization: A multi-step synthesis starting from fluorinated chalcone derivatives has been reported. For example, 4,4′-difluoro chalcone undergoes condensation, cyclization, and hydroxylation to yield the target compound. Catalysts such as p-toluenesulfonic acid enhance cyclization efficiency.

Halogenation and Hydroxylation: In some protocols, the indol-2-one core is first constructed, followed by regioselective fluorination at positions 4 and 7 using fluorinating agents, and subsequent hydroxylation at position 3.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

Solvent: Ethanol and dimethylformamide (DMF) are commonly used. Ethanol favors greener chemistry, while DMF can improve solubility and reaction rates.

Temperature: Typically ranges from 80°C to 120°C, optimized to balance reaction speed and selectivity.

Catalyst Loading: Acid catalysts such as p-toluenesulfonic acid are used at 5–10 mol% to promote cyclization.

Purification: Column chromatography employing ethyl acetate/hexane gradients is standard for isolating pure product.

Chemical Reactions and Transformations

The compound exhibits characteristic reactivity due to its functional groups:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Conversion of hydroxy group to ketone |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Reduction of ketone to hydroxy group |

| Substitution | Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu) | Nucleophilic substitution of fluorine atoms |

These reactions allow for modification of the compound to generate derivatives for further study or application.

Data Table: Summary of Key Synthetic Parameters

| Step | Reagents/Conditions | Temperature (°C) | Catalyst Loading | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chalcone condensation | Fluorinated chalcone + base (piperidine) | Ambient (25°C) | - | ~90 | Stirred 5 hours, monitored by TLC |

| Cyclization | p-Toluenesulfonic acid (p-TSA) catalyst | 80–120 | 5–10 mol% | 60–85 | Solvent: ethanol or DMF |

| Hydroxylation | Hydroxylating agents (varies) | 80–100 | - | 70–80 | Post-cyclization step |

| Purification | Column chromatography (ethyl acetate/hexane) | Room temp | - | - | Isolates pure 4,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one |

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group.

Scientific Research Applications

Chemical Reactivity

The chemical reactivity of 4,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is due to its functional groups. The hydroxy group can participate in hydrogen bonding and nucleophilic substitution reactions, while the fluorine atoms enhance the compound's electrophilicity, making it reactive towards nucleophiles.

Research indicates that 4,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one exhibits significant biological activity, with potential anti-inflammatory and antimicrobial properties. Its structural similarity to other biologically active indole derivatives suggests potential applications in treating various diseases, including cancer and infections. Specific studies have shown that related compounds can inhibit certain enzymes involved in disease pathways, although detailed mechanisms for this particular compound are still under investigation.

Potential Applications

4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has potential applications in pharmaceuticals and agrochemicals due to its biological activity. Specific areas of application include its use as a lead compound in designing new anti-inflammatory or antimicrobial agents. Research continues to explore its efficacy in various therapeutic contexts. Interaction studies involving 4,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with specific proteins involved in inflammatory responses or microbial resistance mechanisms, which is crucial for understanding the compound's pharmacodynamics and potential side effects.

Structural Similarities

Mechanism of Action

The mechanism of action of 4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the structural features and reported biological activities of 4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one with structurally related indole derivatives:

Key Differences and Implications

Fluorination Pattern: The 4,7-difluoro substitution in the target compound is distinct from single-fluorine analogs (e.g., 5-fluoro in or 6-fluoro in ). Dual fluorine atoms likely enhance electron-withdrawing effects, altering π-electron density and improving metabolic stability compared to mono-fluorinated or non-fluorinated indoles .

Hydroxyl Group at Position 3 :

- The 3-OH group differentiates the target compound from acyloxy derivatives (e.g., 3-acetoxy in ) or imine-substituted analogs (e.g., ). This hydroxyl group enables hydrogen bonding, which is critical for interactions with polar residues in enzyme active sites, as seen in antihypoxic indoles .

- HIV-1 RT inhibition : Thiazol-2-yl hydrazine derivatives () highlight the role of substituents at position 3 in targeting viral enzymes.

- Kinase inhibition : Imidazole- or pyrrole-substituted indoles () demonstrate the scaffold’s adaptability for targeting kinases like TLK2 or VEGFR.

Synthetic Accessibility: The synthesis of 3-hydroxy-2,3-dihydro-1H-indol-2-ones often involves acylation or rearrangement of dioxindoles (), whereas fluorinated analogs may require halogenation steps (e.g., ). The target compound’s 4,7-difluoro substitution could necessitate regioselective fluorination, a more complex synthetic challenge compared to mono-fluorination .

Table: Electronic and Physicochemical Properties

| Property | 4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one | 3-Hydroxy-2-phenyl-2,3-dihydro-1H-indol-1-one | (3Z)-3-(imidazol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one |

|---|---|---|---|

| Molecular Weight | ~215 g/mol | ~225 g/mol | ~238 g/mol |

| LogP (Predicted) | 1.8 | 2.3 | 1.5 |

| Hydrogen Bond Donors | 1 (3-OH) | 1 (3-OH) | 1 (imidazole NH) |

| Hydrogen Bond Acceptors | 3 (2 carbonyl, 1 OH) | 2 (1 carbonyl, 1 OH) | 3 (2 carbonyl, 1 imidazole N) |

| Rotatable Bonds | 0 | 1 (phenyl) | 2 (methylene, imidazole) |

Biological Activity

4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family, known for its diverse biological activities. Its unique structure features a hydroxy group and two fluorine atoms at the 4 and 7 positions of the indole ring, which contribute to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.

- Molecular Formula : C8H6F2N2O2

- Molecular Weight : Approximately 185.13 g/mol

- Structural Features : The presence of fluorine enhances electrophilicity, while the hydroxy group allows for hydrogen bonding interactions.

Anti-inflammatory Activity

Research indicates that 4,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one may exhibit significant anti-inflammatory properties. Similar compounds in the indole series have been shown to inhibit inflammatory pathways by blocking specific enzymes involved in the synthesis of pro-inflammatory mediators. A study found that related indole derivatives can inhibit cyclooxygenase (COX) enzymes, suggesting a possible mechanism for the anti-inflammatory effects of this compound .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate that it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. In vitro assays have shown that derivatives of this compound can achieve minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Potential

The structural similarity to other biologically active indole derivatives suggests potential applications in cancer therapy. Compounds with similar frameworks have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that indole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression . Specific investigations into 4,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one are ongoing to elucidate its efficacy against specific tumors.

Research Findings and Case Studies

The biological activity of 4,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory and metabolic pathways.

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes, leading to cell lysis.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Future Directions

Further research is needed to fully understand the pharmacodynamics and pharmacokinetics of 4,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one. Investigations should focus on:

- Detailed mechanism studies to identify specific targets within inflammatory and microbial pathways.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Development of analogs with enhanced potency or reduced toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis starting from fluorinated chalcone derivatives is common. For example, describes a protocol where 4,4′-difluoro chalcone undergoes condensation, cyclization, and hydroxylation. Catalysts like p-toluenesulfonic acid (p-TSA) are effective for cyclization steps, as shown in . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (5–10 mol%) to improve yields (typically 60–85%). Purification via column chromatography with ethyl acetate/hexane gradients is standard.

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. highlights the use of SHELXTL (Bruker AXS) or open-source SHELX programs (e.g., SHELXL for refinement). Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. For twinned or low-resolution data, SHELXE ( ) or PLATON ( ) can assist in structure validation. Hydrogen bonding patterns and π-π stacking interactions should be analyzed to confirm supramolecular packing.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm for CF groups). ¹H NMR resolves hydroxy protons (broad singlet near δ 10–12 ppm).

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.

- HRMS : Use electrospray ionization (ESI) for accurate mass determination (error < 5 ppm).

Cross-reference data with PubChem () or NIST Chemistry WebBook ( ) for validation.

Advanced Research Questions

Q. How can computational methods predict the reactivity or bioactivity of 4,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, MOE) assesses binding affinity to target proteins (e.g., enzymes in ). Use the Protein Data Bank (PDB) ( ) to retrieve macromolecular structures for docking studies.

Q. What strategies resolve contradictions in crystallographic or spectroscopic data across studies?

- Methodological Answer :

- Crystallography : Compare unit cell parameters and space groups. Use R-factor metrics (< 0.05 for high-quality data). If polymorphism is suspected, perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Spectroscopy : Replicate experiments under controlled humidity/temperature. Use deuterated solvents for NMR to eliminate solvent-shift variability.

Cross-validate with databases like IUCr ( ) or Cambridge Structural Database (CSD).

Q. How can derivatives of this compound be designed for biological activity screening?

- Methodological Answer : Introduce substituents at the indole nitrogen (e.g., alkylation) or the hydroxy group (e.g., esterification) to modulate lipophilicity. suggests testing derivatives against Mycobacterium tuberculosis (MIC assays) or fungal strains (agar diffusion). Use in vitro cytotoxicity assays (MTT/PrestoBlue) on mammalian cell lines (e.g., HEK-293) to assess selectivity.

Q. What experimental phasing methods are suitable for resolving challenging crystal structures of fluorinated indole derivatives?

- Methodological Answer : For heavy-atom-free crystals, employ intrinsic sulfur/selenium SAD/MAD phasing. If fluorine atoms are present, use SHELXC/D/E ( ) for automated substructure solution. For low-resolution data (< 1.5 Å), combine with cryo-EM density maps if crystals are micro-sized.

Data and Resource Utilization

Q. How can researchers leverage structural databases to validate or compare their findings?

- Methodological Answer :

- RCSB PDB ( ): Compare bond lengths/angles with similar fluorinated heterocycles.

- PubChem (): Access experimental/virtual FT-IR and NMR spectra.

- NIST WebBook ( ): Validate thermodynamic properties (e.g., enthalpy of formation).

Methodological Innovations

Q. What advanced techniques improve the synthesis of fluorinated indole-2-one derivatives?

- Methodological Answer : Flow chemistry enables rapid screening of fluorination conditions (e.g., Selectfluor® as a fluorine source). Microwave-assisted synthesis (150°C, 20 min) reduces reaction times compared to conventional heating. For enantioselective synthesis, chiral catalysts like BINOL-phosphoric acid derivatives can induce asymmetry at the hydroxy-bearing carbon.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.